molecular formula C8H14O2 B1355134 1-Cyclopentyl-2-methoxyethan-1-one CAS No. 14966-80-4

1-Cyclopentyl-2-methoxyethan-1-one

Cat. No.: B1355134
CAS No.: 14966-80-4
M. Wt: 142.2 g/mol
InChI Key: PYPUDSQLJBSGCQ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-2-methoxyethan-1-one is an organic compound with the molecular formula C8H14O2. It is a versatile small molecule scaffold used in various chemical syntheses and research applications. The compound is characterized by a cyclopentyl group attached to a methoxyethanone moiety, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopentyl-2-methoxyethan-1-one can be synthesized through several methods. One common approach involves the methylation of cyclopentanol, where cyclopentanol is reacted with methanol in the presence of an acid catalyst to form the desired product . Another method involves the addition of methanol to cyclopentene, which is considered more sustainable as it produces fewer by-products .

Industrial Production Methods

Industrial production of this compound typically involves large-scale methylation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-2-methoxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Cyclopentyl-2-methoxyethan-1-one is utilized in a wide range of scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of biochemical pathways and enzyme interactions.

    Industry: Used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-2-methoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl methyl ether: Similar in structure but differs in the functional group attached to the cyclopentyl ring.

    Cyclopentanol: The alcohol derivative of cyclopentane, used as a precursor in the synthesis of 1-Cyclopentyl-2-methoxyethan-1-one.

    Cyclopentanone: A ketone with a cyclopentyl ring, used in various organic syntheses.

Uniqueness

This compound is unique due to its specific combination of a cyclopentyl ring and a methoxyethanone moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .

Properties

IUPAC Name

1-cyclopentyl-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-10-6-8(9)7-4-2-3-5-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPUDSQLJBSGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70518460
Record name 1-Cyclopentyl-2-methoxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14966-80-4
Record name 1-Cyclopentyl-2-methoxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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